

# 2,5,6-Trifluoronicotinic acid physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,5,6-Trifluoronicotinic acid*

Cat. No.: *B1395229*

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **2,5,6-Trifluoronicotinic Acid**

## Introduction

**2,5,6-Trifluoronicotinic acid** (CAS No. 773109-19-6) is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into the nicotinic acid scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the core physical properties of **2,5,6-Trifluoronicotinic acid**. While specific experimental data for some properties are not widely published, this document outlines the authoritative computational data available and presents detailed, field-proven experimental protocols for their empirical determination. The narrative is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle, characterize, and utilize this versatile chemical entity.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For **2,5,6-Trifluoronicotinic acid**, the pyridine ring, the carboxylic acid group, and the three fluorine substituents collectively define its identity.

Caption: Molecular structure of **2,5,6-Trifluoronicotinic acid**.

The key physicochemical parameters for **2,5,6-Trifluoronicotinic acid** are summarized below. It is important to note that while identifiers and calculated properties are established, some experimental values such as melting and boiling points are not yet reported in publicly available literature.

| Property                                 | Value                                                        | Source |
|------------------------------------------|--------------------------------------------------------------|--------|
| CAS Number                               | 773109-19-6                                                  |        |
| Molecular Formula                        | C <sub>6</sub> H <sub>2</sub> F <sub>3</sub> NO <sub>2</sub> |        |
| Molecular Weight                         | 177.08 g/mol                                                 |        |
| Appearance                               | White to off-white solid<br>(Predicted)                      | N/A    |
| Melting Point                            | Not available                                                | N/A    |
| Boiling Point                            | Not available                                                | N/A    |
| Topological Polar Surface Area<br>(TPSA) | 50.19 Å <sup>2</sup>                                         |        |
| Computed logP                            | 1.1971                                                       |        |
| Hydrogen Bond Donors                     | 1                                                            |        |
| Hydrogen Bond Acceptors                  | 2                                                            |        |

## Acidity and Reactivity Insights: The Influence of Fluorine

The acidity of the carboxylic acid group is a paramount property, influencing solubility, reactivity, and biological interactions. The pKa of unsubstituted nicotinic acid is approximately 4.8. For

**2,5,6-Trifluoronicotinic acid**, a significantly lower pKa is anticipated due to the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule.

- To cite this document: BenchChem. [2,5,6-Trifluoronicotinic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1395229#2-5-6-trifluoronicotinic-acid-physical-properties\]](https://www.benchchem.com/product/b1395229#2-5-6-trifluoronicotinic-acid-physical-properties)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)